
1-(But-2-en-1-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-2-en-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The but-2-en-1-yl group attached to the pyrazole ring introduces a double bond, making the compound an unsaturated derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(But-2-en-1-yl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of hydrazine with 1,3-diketones, followed by the introduction of the but-2-en-1-yl group. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-2-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The double bond in the but-2-en-1-yl group can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) are used.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated pyrazole derivatives.
Substitution: Halogenated or alkylated pyrazoles.
Applications De Recherche Scientifique
1-(But-2-en-1-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 1-(But-2-en-1-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The but-2-en-1-yl group may enhance binding affinity through hydrophobic interactions or π-π stacking.
Comparaison Avec Des Composés Similaires
1-(But-1-en-1-yl)-1H-pyrazole: Similar structure but with a different position of the double bond.
1-(But-2-en-1-yl)-2H-pyrazole: Similar structure but with the nitrogen atoms in different positions.
1-(But-2-en-1-yl)-3H-pyrazole: Similar structure but with the nitrogen atoms in different positions.
Uniqueness: 1-(But-2-en-1-yl)-1H-pyrazole is unique due to the specific positioning of the but-2-en-1-yl group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in various fields.
Propriétés
Numéro CAS |
63935-95-5 |
|---|---|
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
1-but-2-enylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-2-3-6-9-7-4-5-8-9/h2-5,7H,6H2,1H3 |
Clé InChI |
SWLBGQXORGNVQB-UHFFFAOYSA-N |
SMILES canonique |
CC=CCN1C=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


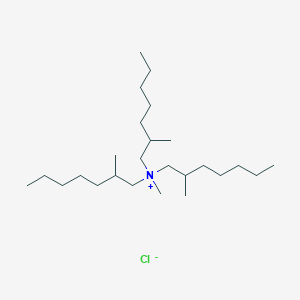
![3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14487238.png)
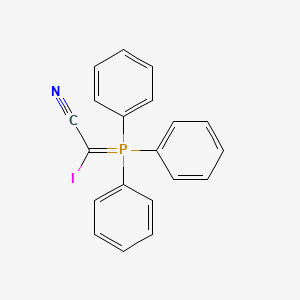


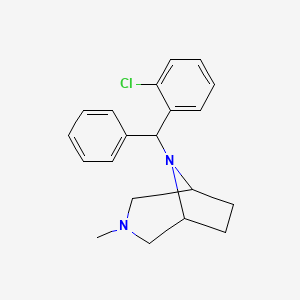
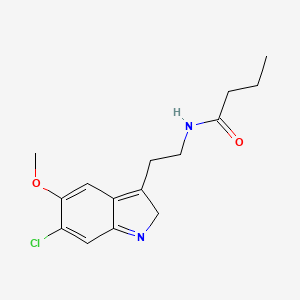
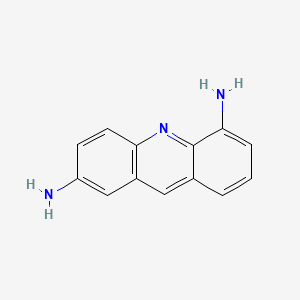
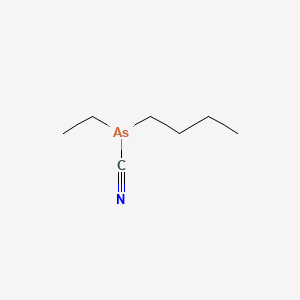


![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)

